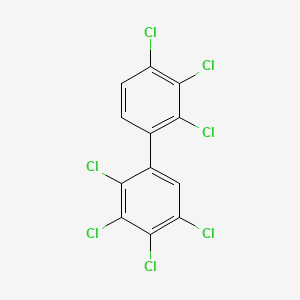

2,2',3,3',4,4',5-Heptachlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrachloro-5-(2,3,4-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-6-2-1-4(8(15)10(6)17)5-3-7(14)11(18)12(19)9(5)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPWIIKNWPVWNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073481 | |

| Record name | 2,2',3,3',4,4',5-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35065-30-6 | |

| Record name | PCB 170 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35065-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,3',4,4',5-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035065306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,4',5-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,4',5-heptachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,3',4,4',5-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I988FUS7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of 2,2 ,3,3 ,4,4 ,5 Heptachlorobiphenyl

Global and Regional Distribution Patterns in Environmental Compartments

The global distribution of PCB 170 and other heptachlorobiphenyls is a direct consequence of their persistence and ability to undergo long-range environmental transport. unifr.chmdpi.com Initially released in industrialized areas, these compounds have been detected in a wide array of environmental matrices across the globe, including in remote ecosystems such as the Arctic and Antarctic, far from any original sources. mdpi.comsciencedaily.comresearchgate.net

Atmospheric transport is the primary pathway for the global dispersion of PCBs. unifr.chntnu.no Semi-volatile compounds like PCB 170 can volatilize from contaminated surfaces (e.g., soil, water) and enter the atmosphere. ntnu.no While in the gaseous phase, they can travel long distances before being redeposited. Heavier congeners, such as heptachlorobiphenyls, have a greater tendency to adsorb to airborne particulate matter. mdpi.com This association with particles influences their transport and deposition dynamics, which can occur through both wet (precipitation) and dry deposition. mdpi.comresearchgate.net

Research in remote polar regions provides clear evidence of the long-range atmospheric transport (LRAT) of these compounds. Studies in the Southern Ocean and Antarctica have detected PCBs, with atmospheric concentrations of total PCBs (ΣPCBs) in the gas phase ranging from 1 to 70 pg/m³. copernicus.org The process of "global fractionation" leads to a differential distribution of congeners, where more volatile, lower-chlorinated PCBs are transported further into the coldest regions. However, higher-chlorinated congeners like PCB 170 are still significantly present in these remote areas. researchgate.netcopernicus.org Climate change may be affecting these transport dynamics, as rising global temperatures can increase the volatilization of persistent organic pollutants (POPs) from environmental reservoirs like soil and water, potentially leading to their redistribution. ntnu.no

In aquatic environments, the hydrophobic nature of PCB 170 governs its distribution. Due to its low water solubility, it strongly partitions from the water column to suspended particles and organic matter, eventually settling into the sediment. thescipub.comcsu.edu Consequently, aquatic sediments have become a major sink and long-term reservoir for PCBs. thescipub.com

Studies in various water bodies have documented the presence of PCB 170. For instance, analysis of surficial sediment samples from the Clinton River in Michigan, a Great Lakes Area of Concern, identified PCB 170 as one of the 20 most prevalent congeners. usgs.gov The concentrations of PCBs in sediments can be significant, with studies in contaminated harbors finding total PCB levels ranging from 4.00 to 100,000 ng/g organic carbon. nih.gov Even in less contaminated systems, PCBs are readily detectable. Research in the Msunduzi River, South Africa, reported measurable concentrations of PCB 170 in sediment, soil, and water. researchgate.net

Once in the sediment, PCBs are not permanently sequestered. Physical disturbances such as storms, dredging, or bioturbation can lead to the resuspension of contaminated sediments, reintroducing PCBs into the water column where they can re-enter the food web. thescipub.com

Table 1: Concentration of PCB 170 in Aquatic Sediments from Various Locations This table is interactive. You can sort the data by clicking on the column headers.

| Location | Study Details | Concentration of PCB 170 | Total PCB Concentration |

|---|---|---|---|

| Washington/Oregon, USA | Archived marine and freshwater sediment samples. clu-in.org | 6780 µg/kg (co-eluted with PCB-190) | 175,000 µg/kg (SRM) |

| Clinton River, MI, USA | Surficial sediment samples from a Great Lakes Area of Concern. usgs.gov | Identified as a top 20 prevalent congener | 14,000-23,000,000 µg/kg |

| Msunduzi River, South Africa | Sediment samples from a river system. researchgate.net | Detected (specific value not isolated) | Max: 649 µg/kg |

| Manistique Harbor, MI, USA | Superfund site sediment. nih.gov | Present in congener profile | 5,840,000 ng/kg (5,840 µg/kg) |

In terrestrial environments, soil acts as a significant reservoir for PCBs. wordpress.comfrontiersin.org The persistence of heptachlorobiphenyls in soil is influenced by several factors, including the soil's organic carbon content, temperature, and moisture. cevooh.czrsc.org Highly chlorinated congeners like PCB 170 bind strongly to organic matter in the soil, which increases their retention and persistence. frontiersin.orgrsc.org Volatilization is considered a primary mechanism of loss from soil, though this process is slower for less volatile, higher-chlorinated congeners. rsc.org

Concentrations of PCBs in soil vary widely depending on proximity to historical sources. In areas near contaminated sites, such as the Indiana Harbor and Ship Canal, ΣPCB concentrations in soils have been found to range from 20 to 1700 ng/g dry weight. researchgate.net In more remote areas, levels are lower but still reflect the global atmospheric deposition of these compounds. kuleuven.be The uptake by plants (phytoextraction) is generally limited for highly chlorinated PCBs due to their strong sorption to soil particles. frontiersin.orgnih.gov

Temporal Trends and Spatial Variability in Environmental Concentrations

Analyzing the temporal trends of PCB 170 provides insight into the effectiveness of regulations and the long-term fate of these legacy pollutants. Spatial variability is significant, with urban and industrial areas typically showing much higher concentrations than remote or rural locations. researchgate.netkuleuven.benih.gov

The history of PCB contamination is well-preserved in the sediment layers of lakes and oceans. Sediment cores, dated using geochronological methods like ²¹⁰Pb dating, provide a clear timeline of PCB deposition. nih.govdfo-mpo.gc.ca Studies of sediment cores from the Great Lakes consistently show that PCB accumulation began to rise in the mid-20th century, peaked in the 1970s, and began to decline following the manufacturing bans. csu.edunih.govdfo-mpo.gc.ca

For example, research in Grand Traverse Bay, Lake Michigan, found that total PCB accumulation peaked in sediments deposited around 1972. nih.gov Similarly, analyses of sediment cores from across Lakes Michigan, Huron, Erie, and Ontario show clear concentration maxima corresponding to the peak production era. dfo-mpo.gc.caresearchgate.net These historical records demonstrate the direct impact of industrial production and subsequent regulation on environmental loading. The congener profiles in these older sediment layers often reflect the composition of commercial Aroclor mixtures, such as Aroclor 1254 and 1260, which were significant sources of heptachlorobiphenyls. researchgate.netresearchgate.net

Following the phase-out of PCB production, environmental concentrations have generally decreased. nih.govospar.org However, the rate of decline for many congeners has slowed in recent years, and these compounds remain prevalent in the environment. ospar.org Monitoring programs continue to detect PCB 170 in various environmental compartments.

In some regions, concentrations of certain toxic congeners remain above environmental assessment criteria. For instance, monitoring in the OSPAR maritime area (Northeast Atlantic) showed that while most PCB congener concentrations in sediment have decreased and are below levels of concern, concentrations of the toxic congener CB118 were still at or above these levels in several assessment areas. ospar.org

Contemporary sources, including the re-volatilization from contaminated soils and water bodies (secondary emissions), and unintentional formation in some industrial processes, contribute to the continued presence of PCBs in the atmosphere. nih.govnih.gov Studies in urban areas like Chicago have found that airborne PCB levels are still elevated, with congener patterns suggesting volatilization from historical contamination. nih.gov Monitoring in remote regions like the Arctic also indicates that while a general decline has occurred since the 1980s, the environmental processing and potential for remobilization due to climate change remain significant factors in their ongoing presence.

Environmental Fate and Transport Mechanisms of 2,2 ,3,3 ,4,4 ,5 Heptachlorobiphenyl

Inter-Compartmental Exchange Dynamics

The movement of 2,2',3,3',4,4',5-heptachlorobiphenyl between different environmental compartments such as air, water, soil, and sediment is a key aspect of its environmental fate. researchgate.netnih.gov These exchange dynamics are governed by the compound's physicochemical properties, including its vapor pressure, water solubility, and octanol-water partition coefficient. nist.govnist.gov For highly chlorinated PCBs like this compound, the tendency is to partition out of water and into more organic phases like soil and sediment. nih.gov

Air-Water and Air-Soil Partitioning Research

Similarly, the partitioning between air and soil is a critical process. Highly chlorinated PCBs tend to have a strong affinity for soil organic matter, leading to their accumulation in soils and a reduced likelihood of volatilization back into the atmosphere. nih.gov The soil-air partition coefficient (KSA) is used to describe this equilibrium. While specific KSA values for this compound are not provided, the general trend for PCBs is that KSA increases with the degree of chlorination. nih.gov

Table 1: General Physicochemical Properties of Heptachlorobiphenyls

| Property | General Value/Trend for Heptachlorobiphenyls | Source |

| Water Solubility | Low | nih.govclu-in.org |

| Vapor Pressure | Low | nih.gov |

| Henry's Law Constant | Generally low compared to less chlorinated PCBs | nih.gov |

| Octanol-Water Partition Coefficient (Kow) | High | nist.govnist.gov |

| Soil Adsorption Coefficient (Koc) | High | epa.gov |

This table represents general trends for heptachlorobiphenyls as specific data for this compound was not available in the search results.

Sediment-Water Interface Exchange Investigations

The interface between sediment and water is a significant area for the accumulation and potential release of hydrophobic compounds like this compound. nih.gov Due to its low water solubility and high octanol-water partition coefficient, this compound strongly sorbs to sediment particles. nih.govnih.gov The distribution of PCBs between sediment and pore water is a key factor in their bioavailability and potential for transport. nih.govresearchgate.net

Studies on various PCB congeners have shown that the sediment-water partition coefficient (Kd) is high for more chlorinated biphenyls, indicating a strong preference for the sediment phase. nih.gov While specific Kd values for this compound were not found, it is expected to be strongly bound to sediments, particularly those with high organic carbon content. ospar.orgnih.gov This strong sorption limits its mobility in the water column but also makes sediments a long-term reservoir for this contaminant. ospar.org

Degradation Pathways and Persistence Studies of Highly Chlorinated Biphenyls

Highly chlorinated biphenyls, including heptachlorobiphenyls like this compound, are known for their high persistence in the environment. nih.govnih.gov Their chemical stability, which was a desirable trait for their industrial applications, contributes to their resistance to degradation. researchgate.net However, several degradation pathways, both biotic and abiotic, can lead to the transformation of these compounds, albeit often at slow rates.

Photolytic Degradation Research in Environmental Media

Photolytic degradation, or photolysis, is a process where light energy breaks down chemical compounds. For PCBs, this can involve the removal of chlorine atoms (dechlorination). Research has shown that the photodecomposition of PCBs can occur in the environment. One study on the degradation of PCBs through gamma irradiation identified the precursors of several toxicologically significant congeners, including PCB 189 (this compound). This indicates that under certain irradiative conditions, other PCB congeners can be transformed into PCB 189, or that PCB 189 itself can be a precursor to less chlorinated biphenyls. The degradation products of such processes are typically less chlorinated congeners and, ultimately, biphenyl (B1667301). gjesm.net The efficiency of photolytic degradation is dependent on various factors, including the medium in which the PCB is present (e.g., water, soil, or organic solvents). gjesm.net

Microbial Degradation Mechanisms, including Reductive Dechlorination and Aerobic Biotransformation

Microbial activity plays a crucial role in the environmental fate of PCBs. nih.govresearchgate.net For highly chlorinated congeners like this compound, anaerobic reductive dechlorination is a key degradation pathway. nih.govnih.gov Under anaerobic conditions, certain microorganisms can use PCBs as electron acceptors, removing chlorine atoms from the biphenyl rings. nih.govnih.gov This process typically targets meta and para chlorines, leading to the formation of less chlorinated, ortho-substituted congeners. nih.govnist.gov These less chlorinated products are then more susceptible to degradation by aerobic bacteria. nist.gov

Aerobic biotransformation of highly chlorinated PCBs is generally limited. nih.gov Aerobic bacteria typically degrade PCBs through an oxidative pathway, which is more effective for less chlorinated congeners that have adjacent non-chlorinated carbon atoms. nih.gov Therefore, a sequential anaerobic-aerobic process is often considered the most effective pathway for the complete biodegradation of highly chlorinated PCBs. nist.gov

Table 2: Microbial Degradation of PCBs

| Degradation Type | Target PCBs | Key Process | Resulting Products | Source |

| Anaerobic Reductive Dechlorination | Highly chlorinated PCBs | Removal of meta and para chlorines | Less chlorinated, ortho-substituted congeners | nih.govnist.govnih.gov |

| Aerobic Biotransformation | Less chlorinated PCBs | Oxidative degradation | Chlorobenzoic acids and other metabolites | nih.govasm.org |

Chemical Degradation and Advanced Remediation Technologies Research (e.g., Catalytic Dechlorination)

Due to the persistence of highly chlorinated PCBs, various chemical degradation and remediation technologies have been investigated. Catalytic dechlorination is a promising approach that involves the use of a catalyst to promote the removal of chlorine atoms. Several catalytic systems have been developed for the dechlorination of PCBs. For instance, palladium-based catalysts, often in combination with a reducing agent, have shown effectiveness in dechlorinating a range of PCB congeners. nih.govtandfonline.com Other research has explored the use of novel catalysts, such as amine-functionalized titanocenes and metal-impregnated shrimp shells, for PCB dechlorination. gjesm.netnih.gov These methods aim to convert toxic, highly chlorinated PCBs into less harmful, less chlorinated compounds or even biphenyl. nih.govnih.gov

Long-Range Environmental Transport (LRET) Modeling and Empirical Verification

The long-range environmental transport (LRET) of this compound (PCB 170) is a significant environmental concern due to its persistence and potential for bioaccumulation in remote ecosystems far from its original sources. Understanding the mechanisms of its transport is crucial for assessing its global impact. This understanding is primarily achieved through a combination of sophisticated computer modeling and empirical data collection from various environmental matrices.

Multimedia environmental fate models are essential tools for simulating the complex journey of PCB 170 through the environment. These models, which can be dynamic and operate on regional or global scales, partition the environment into interconnected compartments such as air, water, soil, sediment, and biota. By incorporating the physicochemical properties of PCB 170, such as its vapor pressure, water solubility, and octanol-air and octanol-water partition coefficients, these models can estimate its movement and persistence in each compartment.

Atmospheric transport is a primary pathway for the LRET of PCB 170. Due to its semi-volatile nature, it can be released into the atmosphere from primary and secondary sources and travel long distances before being deposited in remote regions like the Arctic. Modeling studies often utilize Lagrangian particle dispersion models or Eulerian chemical transport models to simulate this atmospheric journey. These models incorporate meteorological data to trace the movement of air masses carrying the pollutant.

Empirical verification is critical for validating the accuracy of these models. This involves the collection and analysis of environmental samples from remote locations to measure the actual concentrations of PCB 170. These measurements provide a real-world benchmark against which the model predictions can be compared. Discrepancies between modeled and measured concentrations can help refine the models and improve our understanding of the transport and fate processes.

For instance, studies have compared modeled atmospheric concentrations of various PCB congeners, including those with similar properties to PCB 170, with long-term monitoring data from remote sites like the Zeppelin Observatory in the Arctic. nih.gov These comparisons have shown that while models can often capture the general trends and seasonality of PCB concentrations, there can be discrepancies, highlighting the complex interplay of factors influencing LRET.

The following tables present a compilation of research findings, including both modeled and empirically measured data, to illustrate the long-range transport and environmental presence of this compound.

Table 1: Modeled vs. Empirical Concentrations of Selected PCB Congeners in Arctic Air

| PCB Congener | Modeled Concentration (pg/m³) | Measured Concentration (pg/m³) | Location |

| PCB 28 | Varies with model | 0.1 - 10 | Zeppelin, Svalbard |

| PCB 52 | Varies with model | 0.1 - 5 | Zeppelin, Svalbard |

| PCB 101 | Varies with model | 0.1 - 3 | Zeppelin, Svalbard |

| PCB 170 | Varies with model | 0.05 - 1.5 | Various Arctic sites |

| PCB 180 | Varies with model | 0.1 - 2 | Zeppelin, Svalbard |

Note: This table provides a generalized range of concentrations based on various studies. Actual values can vary significantly depending on the specific model, time of year, and precise location. The data for PCB 170 is inferred from studies that include it within a suite of analyzed congeners.

Table 2: Empirical Concentrations of this compound (PCB 170) in Various Environmental Media from Remote Regions

| Environmental Medium | Concentration Range | Location |

| Air | 0.05 - 1.5 pg/m³ | Arctic |

| Seawater (dissolved) | 0.01 - 0.5 pg/L | Arctic Ocean |

| Sediment | 0.1 - 5 ng/g dw | Arctic Lakes and Marine Sediments |

| Biota (e.g., fish, marine mammals) | 1 - 100 ng/g lw | Various Arctic species |

Note: pg/m³ = picograms per cubic meter; pg/L = picograms per liter; ng/g dw = nanograms per gram dry weight; ng/g lw = nanograms per gram lipid weight. These values are indicative and can vary based on the specific study and location.

Bioaccumulation and Biotransformation of 2,2 ,3,3 ,4,4 ,5 Heptachlorobiphenyl in Ecological Systems

Uptake and Tissue Distribution in Non-Human Organisms

The high lipophilicity of 2,2',3,3',4,4',5-Heptachlorobiphenyl is a primary driver of its uptake and distribution in biological systems. Once absorbed, it tends to partition into lipid-rich tissues, leading to significant accumulation. nih.govjst.go.jp

This compound and other PCBs are widespread environmental contaminants, routinely detected in air, water, soil, and sediments. chemicalbook.comresearchgate.net Their primary pathway into food webs is through the ingestion of contaminated food sources, particularly those with high-fat content like fish and other animal products. nih.govresearchgate.net In aquatic systems, PCBs accumulate in organisms, passing from lower trophic levels to fish and marine mammals. researchgate.netdiscoveryjournals.org Studies have detected PCB 170 in the edible muscle tissue of fish, indicating its bioavailability and entry into the human food chain through marine ecosystems. discoveryjournals.org Similarly, in terrestrial ecosystems, these compounds can be found in soil and subsequently accumulate in invertebrates and mammals. chemicalbook.comepa.gov The slow metabolism and degradation of these compounds contribute to their biomagnification, where concentrations increase at successively higher levels in the food chain. nih.gov

Research demonstrates that once absorbed, heptachlorobiphenyl congeners are not uniformly distributed throughout an organism. They preferentially accumulate in tissues with high lipid content, such as adipose tissue and the liver. nih.govjst.go.jp Studies on the closely related congener 2,2',3,4,4',5,5'-Heptachlorobiphenyl (B50437) (PCB 180) provide insight into these dynamics. In female rats, following prolonged oral exposure, the concentration of PCB 180 in adipose tissue was found to be 100-500 times higher than in the liver, spleen, central nervous system, and blood. nih.gov PCB 180 is also one of the most prevalent congeners found in human adipose tissue. nih.gov

The accumulation pattern is congener-specific. In maternal serum studies, PCB 170, along with congeners like PCB 153 and PCB 138, are often among the dominant PCBs detected. nih.gov Research on mice using radiolabeled PCB-126 confirms that the highest accumulation occurs in adipose tissue and the liver, with the distribution pattern being crucial for understanding bioaccumulation models. jst.go.jp Furthermore, studies on PCB mixtures in developing animals have shown that tissue-specific metabolism is a critical component influencing the disruption of biological pathways, indicating that where a congener accumulates directly impacts its potential effects. researchgate.net

Table 1: Relative Tissue Distribution of 2,2',3,4,4',5,5'-Heptachlorobiphenyl (PCB 180) in Female Rats This table illustrates the differential accumulation of a heptachlorobiphenyl congener in various tissues relative to adipose tissue.

| Tissue | Relative Concentration Factor (Compared to Adipose Tissue) |

|---|---|

| Adipose Tissue | 1 |

| Liver | 1/100 to 1/500 |

| Spleen | 1/100 to 1/500 |

| Central Nervous System (CNS) | 1/100 to 1/500 |

| Blood | 1/100 to 1/500 |

| Trachea | ~1/5 |

Data derived from a study on female rats following chronic oral exposure to PCB 180. nih.gov

Biotransformation Pathways in Vertebrates and Invertebrates (Non-Human)

While persistent, this compound is subject to metabolic transformation in both vertebrates and invertebrates. nih.gov These biotransformation processes, primarily mediated by enzymes, alter the chemical structure of the parent compound, influencing its persistence and biological activity.

The primary mechanism for the metabolism of PCBs is oxidation catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netnih.gov This Phase I reaction is a critical first step in detoxification and excretion. researchgate.net Research has shown that PCB congeners with specific chlorine substitution patterns, such as PCB 170, can induce the expression of both CYP1A and CYP2B family enzymes. nih.gov

Studies focusing on specific heptachlorobiphenyls have provided detailed insights. For instance, the chiral heptachlorobiphenyl 2,2',3,4,4',5',6-heptachlorobiphenyl (B1581963) (CB183) was found to be metabolized by human CYP2B6, but not by the rat ortholog CYP2B1, highlighting species-specific differences in metabolic capability. nih.govkobe-u.ac.jp This difference was attributed to the size of the substrate-binding cavities in the respective enzymes. nih.govkobe-u.ac.jp In rats, the related congener PCB 180 has been shown to induce the total cytochrome P-450 content in the liver. nih.gov Some congeners are considered "mixed inducers" because they can induce both phenobarbital-dependent (cytochrome P-450) and 3-methylcholanthrene-dependent (cytochrome P-448) activities, a property that has been demonstrated for 2,3,4,5,3',4',5'-heptachlorobiphenyl. kisti.re.kr

The CYP-mediated oxidation of PCBs results in the formation of hydroxylated metabolites (OH-PCBs). researchgate.netnih.gov This process typically occurs through the formation of an arene oxide intermediate or via the direct insertion of a hydroxyl group. nih.gov These OH-PCBs are more polar than their parent compounds, which can facilitate excretion.

Table 2: Examples of Identified Hydroxylated Metabolites from Heptachlorobiphenyl Congeners

| Parent Compound | Metabolite | Study Organism/System | Source(s) |

|---|---|---|---|

| 2,2',3,4,4',5',6-Heptachlorobiphenyl (CB183) | 3'-OH-CB183 | Human CYP2B6 (in vitro) | nih.govkobe-u.ac.jp |

| 2,2',3,4,4',5',6-Heptachlorobiphenyl (CB183) | 5-OH-CB183 | Human CYP2B6 (in vitro) | nih.govkobe-u.ac.jp |

| 2,2',3',4,4',5,5'-Heptachlorobiphenyl (PCB 180) | Heptachlorobiphenylol | Female Rat (in vivo) | nih.gov |

| 2,2',3,3',4,5,5'-Heptachlorobiphenyl (PCB 170) | 4'-OH-CB172 | Human (in vivo) | nih.gov |

This table provides examples of metabolites identified from the biotransformation of specific heptachlorobiphenyls.

The biotransformation of this compound is not static but is influenced by a range of factors. Organismal factors, such as species, play a significant role. As noted, the metabolic capacity of CYP enzymes can differ substantially between species, such as the observed differences in the metabolism of CB183 by human versus rat CYP2B enzymes. nih.govkobe-u.ac.jp The specific structure of the PCB congener itself is a critical factor; the number and position of chlorine atoms determine its susceptibility to metabolism. researchgate.net Congeners with adjacent, non-chlorinated carbon atoms (vicinal hydrogens) in the meta and para positions are generally more susceptible to CYP2B-like biotransformation. researchgate.net

Environmental factors can also modulate metabolic profiles. For example, the temperature has been shown to affect the rate of microbial reductive dechlorination of PCBs in freshwater sediments, a process that can alter the congener profile available for uptake by organisms. researchgate.net Furthermore, the presence of less chlorinated congeners in fish tissues may be indicative of either fresh environmental inputs or the metabolic breakdown of more highly chlorinated compounds like heptachlorobiphenyls within the organism or the food web. kaust.edu.sa

Biomagnification and Trophic Transfer within Food Webs

The journey of this compound through an ecosystem is characterized by its progressive concentration at successively higher trophic levels, a phenomenon known as biomagnification. This process is driven by the transfer of the contaminant from prey to predator. Due to its lipophilic (fat-loving) nature and resistance to metabolic breakdown, PCB-170 is readily stored in the fatty tissues of organisms. When a predator consumes prey containing PCB-170, the contaminant is transferred and accumulates in the predator's own fatty tissues, leading to a higher concentration than in its food source.

This trophic transfer is a critical pathway for the contamination of organisms at the top of the food chain, including fish, marine mammals, and birds of prey. amanote.com Studies have consistently shown that higher-trophic-level organisms exhibit significantly greater body burdens of highly chlorinated PCBs like PCB-170 compared to organisms at lower trophic levels. researchgate.net The efficiency of this transfer and the resulting magnification depend on various factors, including the specific structure of the food web, the metabolic capabilities of the organisms involved, and the physicochemical properties of the contaminant itself. researchgate.netresearchgate.net

Quantitative Assessment of Trophic Magnification Factors (TMFs)

To quantify the extent of biomagnification, scientists utilize the Trophic Magnification Factor (TMF). The TMF is a measure of the average rate at which the concentration of a chemical increases per trophic level in a food web. A TMF value greater than 1 indicates that the chemical is biomagnifying. nih.govsemanticscholar.org

The calculation of TMFs typically involves analyzing the concentration of the chemical in a range of organisms from a specific food web and determining their respective trophic levels, often using stable isotope analysis (specifically, the ratio of ¹⁵N to ¹⁴N). nih.govsemanticscholar.org

One study conducted in the Twelvemile Creek food web, a freshwater ecosystem, investigated the biomagnification of several PCB congeners, including PCB-170. The research revealed a positive correlation between the concentration of PCB-170 and the trophic position of the organisms. researchgate.net Based on the reported regression slope of approximately 0.48 for congeners with a log Kow (octanol-water partition coefficient) greater than 6.5, which includes PCB-170, the TMF can be calculated. researchgate.net

Table 1: Trophic Magnification Factor (TMF) for this compound (PCB-170) in a Freshwater Food Web

| Ecosystem | Food Web Components | Log Kow | Regression Slope (m) | Trophic Magnification Factor (TMF = 10m) | Source |

| Twelvemile Creek (Freshwater) | Organic matter, macroinvertebrates, fishes | > 6.5 | ~0.48 | ~3.02 | researchgate.net |

Note: The TMF value was calculated based on the reported regression slope in the cited study. The study included PCB-170 in its analysis of congeners with a log Kow > 6.5.

This TMF value, being significantly greater than 1, provides clear quantitative evidence of the biomagnification potential of this compound in this freshwater ecosystem. It is important to note that TMFs can vary between different ecosystems due to variations in food web structure, temperature, and other environmental factors. nih.govusgs.gov

Modeling Approaches for Bioaccumulation in Ecosystems

To predict and understand the bioaccumulation of this compound in complex ecological systems, scientists employ various mathematical models. These models integrate information on the chemical's properties, the physiology and feeding habits of the organisms, and the characteristics of the environment. Two prominent types of models used for this purpose are biodynamic models and bioenergetics-based models.

Biodynamic Models:

Biodynamic models are mechanistic models that simulate the uptake and elimination of contaminants in an organism based on key physiological and ecological processes. researchgate.net These models typically consider multiple uptake routes, such as dietary intake and absorption from the surrounding environment (e.g., water across gills or skin), and elimination pathways, including excretion and metabolic transformation.

For a compound like PCB-170, a biodynamic model would incorporate parameters such as:

Sediment and water concentrations: The baseline levels of the contaminant in the environment.

Ingestion rates: The amount of food consumed by an organism over time.

Assimilation efficiencies: The fraction of the contaminant absorbed from the ingested food.

Depuration rates: The rate at which the contaminant is eliminated from the organism's body.

Organism growth rates: Changes in the organism's size, which can dilute the contaminant concentration.

Biodynamic models have been successfully used to predict PCB bioaccumulation in benthic invertebrates, which are a crucial link in many aquatic food webs. researchgate.netnih.gov These models can also be used to assess the effectiveness of remediation strategies, such as the addition of activated carbon to sediments to reduce PCB bioavailability. researchgate.net

Table 2: Key Parameters in Biodynamic Models for PCB-170 Bioaccumulation

| Parameter | Description | Importance for PCB-170 |

| Log Kow | Octanol-water partition coefficient, indicating the chemical's hydrophobicity. | High Log Kow of PCB-170 drives its partitioning into lipids. |

| Dietary Uptake Rate | Rate of contaminant intake through food consumption. | A primary pathway for bioaccumulation in higher trophic levels. |

| Gill Uptake Rate | Rate of contaminant absorption from water via the gills. | More significant for lower trophic level organisms. |

| Elimination Rate Constant | Rate of contaminant loss from the organism. | Slow for persistent compounds like PCB-170. |

| Growth Rate | Rate of increase in organism biomass. | Can lead to growth dilution of the contaminant concentration. |

Bioenergetics-Based Models:

Bioenergetics-based models link the accumulation of contaminants to the energy flow through an organism. usgs.govacs.org These models are founded on the principle that an organism's energy budget (consumption, respiration, waste production, and growth) dictates its exposure to and processing of contaminants present in its food.

For instance, a bioenergetics model for a fish species would estimate its consumption of prey based on its metabolic needs for maintenance and growth. This consumption rate, combined with the concentration of PCB-170 in the prey, would then be used to calculate the total intake of the contaminant. These models are particularly useful for understanding how factors that affect an organism's metabolism, such as water temperature and growth rate, can influence the bioaccumulation of persistent pollutants like PCB-170. usgs.govacs.org

The application of these modeling approaches provides a powerful tool for predicting the fate of this compound in various ecosystems and for assessing the potential risks to wildlife and humans who may be exposed through the consumption of contaminated organisms.

Ecotoxicological Research on 2,2 ,3,3 ,4,4 ,5 Heptachlorobiphenyl

Molecular and Cellular Mechanisms of Action in Non-Human Biota

Research into the specific molecular and cellular effects of PCB 170 is not extensively detailed in the available literature. General classifications and data from studies on broader PCB groups provide some context, but congener-specific information remains limited.

There is a lack of specific studies detailing the activation of the Aryl Hydrocarbon Receptor (AhR) and its subsequent signaling pathways by 2,2',3,3',4,4',5-Heptachlorobiphenyl. Structurally, PCB 170 is a di-ortho substituted congener, a configuration that typically prevents the molecule from assuming the coplanar shape required for potent AhR binding. This structural characteristic suggests that PCB 170 is likely a very weak or inactive AhR agonist, and therefore it is not expected to elicit the significant dioxin-like toxic responses associated with potent AhR-binding PCBs.

Specific research directly investigating the capacity of this compound to induce oxidative stress and trigger antioxidant responses in model organisms was not found in the available search results. While studies have demonstrated that PCB mixtures and certain individual congeners can cause oxidative stress in various biological systems, data pertaining exclusively to PCB 170 is not available.

This compound is recognized as a potential endocrine-disrupting compound. nih.gov It is listed on The Endocrine Disruption Exchange (TEDX) list of potential endocrine disruptors. endocrinedisruption.org Research by Bonefeld-Jorgensen and colleagues in 2001 examined the effects of several highly bioaccumulated PCB congeners on estrogen and androgen receptor activity, though specific quantitative results for PCB 170 are not detailed in the available information. endocrinedisruption.org This suggests a potential mechanism of action through interference with steroid hormone receptors, a common pathway for endocrine disruption by PCBs. However, detailed studies on the specific pathways affected by PCB 170 in aquatic and terrestrial fauna are not sufficiently covered in the existing literature.

There is no specific information available from the search results regarding immunomodulatory effects, such as immunosuppression or inflammation, caused by exposure to this compound in wildlife models.

Physiological and Developmental Impacts in Non-Human Model Organisms

As with molecular mechanisms, data on the whole-organism physiological and developmental impacts of PCB 170 are sparse, with research often focusing on more toxic congeners.

No specific studies on the developmental or teratogenic effects of this compound in the early life stages of aquatic organisms or birds were identified in the search results. While other PCB congeners are well-documented for causing developmental abnormalities and impacting hatching success, similar research focused on PCB 170 is lacking. The compound is classified as very toxic to aquatic life with long-lasting effects under the Globally Harmonized System (GHS). nih.gov

Reproductive Impairment Studies in Avian and Mammalian Models

Detailed research findings specifically investigating the reproductive impairment effects of this compound (PCB 170) in avian and mammalian models are not extensively available in the public domain. While numerous studies have documented the reproductive toxicity of polychlorinated biphenyls (PCBs) as a group, and of specific congeners, data focusing solely on PCB 170 is scarce.

PCBs are recognized as reproductive toxicants, with effects including reduced fertility, decreased hatchability in birds, and adverse impacts on reproductive organ development and function in mammals. wur.nl The toxicity of individual PCB congeners is highly dependent on their structure, particularly the number and position of chlorine atoms. epa.gov However, without specific studies on PCB 170, it is not possible to provide detailed research findings or data tables on its specific reproductive effects.

Neurotoxicological Investigations in Non-Human Vertebrates

Specific neurotoxicological investigations for this compound (PCB 170) in non-human vertebrate models are not well-documented in publicly available scientific literature. The neurotoxicity of PCBs, in general, has been a subject of extensive research, with studies on various congeners and commercial mixtures like Aroclors. nih.gov

Prevailing hypotheses on the mechanisms of PCB neurotoxicity include the alteration of dopamine (B1211576) signaling, disruption of thyroid hormone signaling, perturbation of intracellular calcium dynamics, and the induction of oxidative stress. nih.gov For instance, studies on the commercial PCB mixture Aroclor 1254 have shown that developmental exposure in rats can lead to learning and memory deficits. nih.gov Furthermore, research on zebrafish has demonstrated that exposure to PCB mixtures can induce neurotoxic effects, such as altered locomotor activity. nih.govnoaa.gov However, these findings are not specific to PCB 170. Without dedicated studies on this particular congener, a detailed account of its specific neurotoxicological profile remains elusive.

Population and Ecosystem-Level Effects Research

Ecological Risk Assessment Methodologies for Highly Chlorinated PCBs

The ecological risk assessment of highly chlorinated PCBs, including heptachlorobiphenyls, often utilizes a Toxicity Equivalence (TEQ) methodology. epa.govwa.gov This approach assesses the cumulative toxicity of complex mixtures of dioxin-like compounds, including certain PCB congeners that elicit toxicity through a common mechanism involving the aryl hydrocarbon (Ah) receptor. epa.govwa.gov Each congener is assigned a Toxicity Equivalency Factor (TEF), which represents its toxic potency relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). epa.gov

However, the application of this methodology to all PCB congeners is not straightforward. For a period, TEFs were assigned to PCB 170. At a World Health Organization (WHO) consultation in 1997, the TEFs for PCB 170 and PCB 180 were withdrawn, indicating a re-evaluation of their dioxin-like toxicity. epa.gov This highlights the complexity and evolving nature of risk assessment for individual PCB congeners.

Current ecological risk assessment frameworks emphasize the need for congener-specific analysis to accurately characterize the risks posed by PCB contamination, as the congener profiles in the environment can differ significantly from the original commercial mixtures. epa.gov The traditional focus on carcinogenicity may also overlook significant noncarcinogenic toxicities that can occur at environmentally relevant concentrations. ca.gov

Interactive Data Table: General Classification of this compound (PCB 170)

| Property | Value | Source |

| Chemical Formula | C12H3Cl7 | nih.gov |

| Molecular Weight | 395.3 g/mol | nih.gov |

| CAS Number | 35065-30-6 | ca.gov |

| GHS Hazard Statements | May cause damage to organs through prolonged or repeated exposure (H373), Very toxic to aquatic life with long lasting effects (H410) | nih.gov |

| Classification | Environmental Pollutant, Potential Endocrine Disrupting Compound | nih.govnih.gov |

Community Structure and Biodiversity Impact Studies

Specific studies detailing the impact of this compound (PCB 170) on community structure and biodiversity are limited. Research in this area has predominantly focused on the effects of total PCBs or complex PCB mixtures found in contaminated sites.

PCBs as a group are known to be very toxic to aquatic life and can cause long-lasting harm to ecosystems. nih.gov They are persistent in the environment and can bioaccumulate in organisms, leading to biomagnification through the food web. purdue.edu This accumulation can lead to a range of adverse effects at the population level, including reproductive failure and developmental abnormalities, which can ultimately impact community dynamics. epa.gov

For example, studies of benthic communities in PCB-contaminated sediments have shown alterations in the abundance and diversity of invertebrate species. researchgate.net However, linking these effects to a single PCB congener like PCB 170 is challenging due to the presence of numerous other contaminants in these environments. Without specific ecotoxicological data for PCB 170, its precise contribution to these community-level impacts cannot be definitively determined.

Analytical Methodologies and Environmental Monitoring of 2,2 ,3,3 ,4,4 ,5 Heptachlorobiphenyl

Advanced Chromatographic and Spectrometric Techniques for Congener-Specific Analysis

Congener-specific analysis is essential for accurately assessing the environmental impact and toxicological relevance of polychlorinated biphenyls (PCBs), as the toxicity varies significantly between different congeners.

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) stands as the gold standard for the analysis of PCB congeners, including 2,2',3,3',4,4',5-heptachlorobiphenyl. nasa.gov This powerful technique offers unparalleled sensitivity and selectivity, which are critical for detecting the trace levels of these compounds often found in environmental samples. nasa.gov The development of HRGC-HRMS methods has been driven by the need to separate and accurately measure individual congeners from complex mixtures. dioxin20xx.org

The application of HRGC-HRMS allows for the reliable identification and quantification of specific congeners even in the presence of interfering substances. nasa.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established methods, such as EPA Method 1668, that utilize HRGC-HRMS for the determination of PCBs in various matrices, ensuring data of high quality and comparability. pragolab.cz The use of isotopic dilution, where isotopically labeled standards are added to the sample, is a key feature of these methods, providing high accuracy and precision by correcting for losses during sample preparation and analysis. nih.gov

Recent advancements in GC-MS/MS (triple quadrupole mass spectrometry) have also presented it as a reliable alternative to HRGC-HRMS for PCB analysis, offering high sensitivity and selectivity. pragolab.czgcms.cz

Table 1: Key Features of HRGC-HRMS for PCB 170 Analysis

| Feature | Description |

| High Resolution | Enables the separation of PCB 170 from other co-eluting congeners and matrix components. cdc.gov |

| High Sensitivity | Allows for the detection of PCB 170 at very low concentrations (e.g., picogram to femtogram levels). dioxin20xx.orgthermofisher.com |

| High Selectivity | Mass spectrometer precisely measures the mass-to-charge ratio of ions, ensuring accurate identification of PCB 170. pragolab.cz |

| Isotope Dilution | Use of ¹³C-labeled internal standards improves quantitation accuracy by correcting for analytical variability. dioxin20xx.org |

The separation of the 209 possible PCB congeners is a significant analytical challenge. For this compound, achieving separation from its isomers and other PCBs is critical for accurate quantification. dioxin20xx.org This is typically accomplished using long, narrow-bore capillary columns in the gas chromatograph, with specialized stationary phases designed for PCB analysis. dioxin20xx.orgpragolab.cz The choice of the GC column and the temperature program are optimized to resolve the maximum number of congeners. dioxin20xx.org

Quantification is generally performed using the isotope dilution technique, which is considered the most accurate method. nih.gov A known amount of a ¹³C-labeled analog of the target congener (or a closely related one) is added to the sample at the beginning of the analytical process. The ratio of the response of the native congener to the labeled standard is then used to calculate the concentration, which corrects for any losses that may occur during sample extraction, cleanup, and instrumental analysis. dioxin20xx.org Calibration curves are generated using a series of standards containing known concentrations of both the native and labeled congeners. dioxin20xx.orgcr2000.it

Sample Preparation and Clean-up Strategies for Complex Environmental and Biological Matrices

The analysis of this compound in real-world samples is complicated by the presence of a multitude of other compounds that can interfere with the analysis. arborassays.com Therefore, extensive sample preparation and cleanup are necessary to isolate the target analyte and remove these interferences. cdc.gov

The first step in the analysis is the extraction of PCBs from the sample matrix. The choice of extraction technique depends on the nature of the sample (e.g., soil, water, tissue). Common methods include Soxhlet extraction, pressurized liquid extraction (PLE), and solid-phase extraction (SPE). cdc.govkemolab.hr For solid samples like soil and sediment, solvents such as hexane/acetone or dichloromethane/acetone are frequently used. kemolab.hrepa.gov For aqueous samples, liquid-liquid extraction or SPE with a sorbent like C18 is common. cdc.govnih.gov

The efficiency of the extraction process is crucial for accurate results. Factors that can influence extraction efficiency include the solvent system, temperature, pressure, and the physical and chemical properties of the sample matrix. kemolab.hrnih.gov For biological tissues, the high lipid content can make extraction challenging, often requiring the use of nonpolar solvents and techniques to break the lipid-analyte bonds. nih.gov It is generally recommended to use wet tissue samples mixed with a desiccant to avoid potential volatilization losses that can occur during drying. nih.gov

Table 2: Common Extraction Techniques for PCB 170

| Technique | Sample Type | Key Advantages |

| Soxhlet Extraction | Solid, Semi-solid | Well-established, thorough extraction. epa.gov |

| Pressurized Liquid Extraction (PLE) | Solid, Semi-solid | Faster than Soxhlet, uses less solvent. nih.govnih.gov |

| Solid-Phase Extraction (SPE) | Aqueous | Efficient for large volume water samples, reduces solvent use. cdc.govnih.gov |

| Liquid-Liquid Extraction | Aqueous | Traditional and effective method. nih.gov |

After extraction, the sample extract contains not only the PCBs but also a wide range of other co-extracted substances, known as matrix interferences. arborassays.com These can include lipids, pigments, and other organic compounds that can interfere with the chromatographic analysis and detector response. arborassays.comchromatographyonline.com Therefore, a cleanup step is essential to remove these interferences.

A variety of cleanup techniques are employed, often in combination. These can include:

Acid/Base Partitioning: Using concentrated sulfuric acid to remove oxidizable organic matter. oup.com

Adsorption Chromatography: Using materials like silica gel, alumina, and Florisil to separate PCBs from interfering compounds based on their polarity. cdc.govresearchgate.net

Gel Permeation Chromatography (GPC): Separating compounds based on their molecular size, which is effective for removing large molecules like lipids. publications.gc.ca

For the analysis of specific PCB groups, such as the non-ortho "dioxin-like" PCBs, more sophisticated cleanup methods involving activated carbon chromatography are used to fractionate the PCBs based on their planarity. cdc.gov

Quality Assurance and Quality Control (QA/QC) in Environmental Monitoring

To ensure the reliability and validity of environmental monitoring data for this compound, a robust quality assurance and quality control (QA/QC) program is indispensable. epa.gov This program encompasses all aspects of the monitoring process, from sample collection to data reporting. cdc.gov

Key elements of a QA/QC program for PCB analysis include: nih.gov

Method Blanks: Analyzing a clean sample to check for contamination introduced during the analytical process. nih.gov

Field Blanks: A clean sample taken to the field and exposed to the same conditions as the environmental samples to assess contamination during sampling and transport. nih.gov

Spiked Samples (Matrix Spikes): Adding a known amount of the target analyte to a real sample to evaluate the method's accuracy and the effect of the sample matrix. chromatographyonline.com

Surrogate Standards: Adding non-target compounds with similar chemical properties to the target analyte to every sample to monitor the efficiency of the entire analytical process. epa.govnih.gov

Certified Reference Materials (CRMs): Analyzing materials with known concentrations of the target analyte to verify the accuracy of the analytical method. nih.gov

Interlaboratory Comparison Studies: Participating in studies where different laboratories analyze the same sample to assess the proficiency and comparability of results. nih.gov

By implementing these QA/QC measures, laboratories can ensure that the data generated for this compound are accurate, precise, and legally defensible.

Inter-laboratory Comparison Studies and Standardization Protocols

The accurate and comparable measurement of this compound (PCB 170) in various environmental matrices is crucial for regulatory monitoring and scientific research. To ensure the quality and consistency of data generated by different laboratories, inter-laboratory comparison studies and standardized analytical protocols are essential.

Inter-laboratory comparison studies, also known as proficiency tests (PTs), are a fundamental component of laboratory quality assurance. In these studies, a coordinating body distributes a homogenous test sample with a known or consensus concentration of target analytes, including specific PCB congeners like PCB 170, to multiple participating laboratories. The laboratories analyze the sample using their routine methods and report their results to the organizer. The organizer then statistically evaluates the performance of each laboratory, often using z-scores, which indicate how far a laboratory's result deviates from the assigned value.

Organizations such as the European Union Reference Laboratory (EURL) for Persistent Organic Pollutants (POPs) in Feed and Food organize annual proficiency tests for the analysis of dioxins and PCBs in various matrices. eurl-pops.eu These tests allow participating laboratories, including National Reference Laboratories within the EU, to assess their analytical performance and the comparability of their results. eurl-pops.eu Similarly, providers like InterCinD organize international proficiency tests for the determination of PCBs in environmental, industrial, and food/feed samples. intercind.eu While these programs typically cover a range of PCB congeners, they provide a framework for evaluating a laboratory's capability to accurately quantify specific compounds like PCB 170.

Standardization of analytical methods is the other key element in achieving comparable data. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have developed and promulgated standardized methods for the analysis of PCBs. A primary example is EPA Method 8082A, which details the analysis of polychlorinated biphenyls by gas chromatography. epa.gov This method is suitable for determining the concentrations of individual PCB congeners in extracts from solid, tissue, and aqueous matrices using a gas chromatograph with an electron capture detector (ECD). epa.govca.gov For higher sensitivity and selectivity, especially at trace levels, methods like EPA Method 1668 are employed, which use high-resolution mass spectrometry (HRMS). memberclicks.net

These standardized protocols provide detailed guidance on every step of the analytical process, including:

Sample Extraction: Procedures like Soxhlet (Method 3540C) or ultrasonic extraction (Method 3550C) are specified. ca.gov

Extract Cleanup: Techniques to remove interfering compounds from the sample extract are outlined.

Instrumental Analysis: Specifics on gas chromatography columns, temperature programs, and detector settings are provided.

Quality Control: Requirements for method blanks, matrix spikes, and the use of surrogate standards are mandated to monitor method performance. epa.gov

Adherence to these standardized methods, coupled with successful participation in proficiency testing programs, ensures that analytical data for this compound are reliable, comparable across different laboratories, and fit for regulatory and scientific purposes.

Development of Certified Reference Materials for this compound

Certified Reference Materials (CRMs) are indispensable tools for achieving accuracy and metrological traceability in the chemical analysis of this compound (PCB 170). CRMs are highly characterized and homogenous materials with a certified value for the concentration of the specific compound, accompanied by an uncertainty value. They are used for calibrating analytical instruments, validating analytical methods, and as quality control samples to ensure the reliability of measurement results.

The development of CRMs is a rigorous process conducted by reference material producers under strict quality systems, such as ISO 17034, which specifies the general requirements for the competence of reference material producers. The process involves the synthesis of the high-purity compound, verification of its identity and purity, and preparation of the final reference material, which can be a neat (pure) substance or a solution in a high-purity solvent.

For this compound, several commercial suppliers provide CRMs to analytical laboratories. These materials are crucial for laboratories performing environmental monitoring or food safety analysis to ensure their results meet stringent quality criteria. The availability of these CRMs in different formats, such as neat materials or solutions at various concentrations, allows laboratories to prepare calibration standards and quality control checks tailored to their specific applications.

The table below provides an overview of commercially available Certified Reference Materials for this compound (PCB 170).

| Product Description | Supplier | CAS Number | Format | Certification |

|---|---|---|---|---|

| PCB 170 | CPAChem | 35065-30-6 | 5 mg (Neat) | ISO 17034, ISO 17025, ISO 9001 cpachem.com |

| This compound | AccuStandard | 35065-30-6 | 100 µg/mL in Isooctane | ISO 17034 |

| PCB No 170 | Sigma-Aldrich (Supelco®) | 35065-30-6 | Neat | Analytical Standard |

| PCB 170 solution | LabStandard® | 35065-30-6 | Solution | ISO 17034 crmlabstandard.com |

The certification of these materials under standards like ISO 17034 ensures that the production process is well-controlled and that the certified values are accurate and traceable to national or international standards. cpachem.comcrmlabstandard.com This traceability is a key requirement for accredited laboratories operating under ISO/IEC 17025. By using these CRMs, laboratories can demonstrate the validity of their analytical results for PCB 170.

Structure Activity Relationships Sar and Congener Specificity in 2,2 ,3,3 ,4,4 ,5 Heptachlorobiphenyl Research

Influence of Chlorination Pattern on Environmental Behavior and Fate

The specific arrangement of chlorine atoms on the biphenyl (B1667301) rings of 2,2',3,3',4,4',5-heptachlorobiphenyl dictates its persistence, bioaccumulation potential, and mobility in the environment.

Correlation of Substitution Pattern with Persistence and Bioaccumulation Potential

The high degree of chlorination in this compound is a primary determinant of its environmental persistence. Generally, as the number of chlorine atoms on a PCB congener increases, its resistance to degradation also increases. nih.gov Highly chlorinated PCBs, including heptachlorobiphenyls, are less susceptible to microbial degradation, which is a key process in the breakdown of these compounds in the environment. nih.gov This resistance to breakdown contributes to their long-term presence in various environmental compartments. As a result of their persistence and lipophilic (fat-loving) nature, these compounds have a high potential for bioaccumulation. nih.gov They are readily absorbed into the fatty tissues of organisms and are not easily metabolized or excreted, leading to their concentration up the food chain, a process known as biomagnification. nih.govcfs.gov.hk

The persistence of heptachlorobiphenyls is significant. For instance, the estimated half-life for a similar compound, 2,3,3',4,4',5,5'-heptachlorobiphenyl, in the air can range from 19 to 191 days. epa.gov In aquatic environments, studies on Aroclor 1254, a commercial PCB mixture containing heptachlorobiphenyls, have shown no significant biodegradation over extended periods. epa.gov The bioconcentration factor (BCF), a measure of a chemical's tendency to concentrate in an organism from water, for Aroclor 1254 in fish has been reported to be as high as 164,000, underscoring the high bioaccumulation potential of its constituent congeners. ca.gov

Table 1: Estimated Environmental Persistence and Bioaccumulation of Heptachlorobiphenyls

| Parameter | Value | Compound/Mixture | Source |

|---|---|---|---|

| Air Half-Life | 19 - 191 days | 2,3,3',4,4',5,5'-Heptachlorobiphenyl | epa.gov |

| Aquatic Biodegradation | No significant degradation after 8 weeks | Aroclor 1254 | epa.gov |

| Fish Bioconcentration Factor (BCF) | up to 164,000 | Aroclor 1254 | ca.gov |

Role of Ortho-Chlorine Substitution in Environmental Mobility and Degradation

The substitution of chlorine atoms at the ortho positions (2, 2', 6, and 6') of the biphenyl rings has a profound impact on the molecule's three-dimensional structure and, consequently, its environmental behavior. This compound possesses four ortho-chlorines, which forces the two phenyl rings to adopt a non-planar (atropisomeric) conformation. This steric hindrance around the biphenyl linkage makes the molecule more resistant to degradation.

PCBs with two or more ortho-chlorines, like PCB 170, exhibit markedly poor biodegradability. nih.gov The ortho-chlorines sterically hinder the enzymatic attack at the biphenyl linkage, which is a critical step in the microbial degradation pathway. While some microbial consortia have been shown to degrade highly chlorinated PCBs like 2,2',3,4,4',5,5'-heptachlorobiphenyl (B50437) (PCB 180) through processes of dechlorination, hydroxylation, and ring-opening, this degradation is often slow and may require specific environmental conditions, such as the presence of a co-metabolic carbon source. nih.gov The persistence of these ortho-substituted congeners is evidenced by their prevalence in environmental samples and in human tissues.

Congener-Specific Toxicological Potencies and Mechanistic Diversity

The toxicological effects of this compound are also a direct consequence of its specific chlorine substitution pattern. The mechanisms of toxicity for PCBs can be broadly categorized into those that are mediated by the aryl hydrocarbon receptor (AhR) and those that are not.

Differential AhR Binding Affinities Among PCB Congeners, including Heptachlorobiphenyls

A significant mechanism of toxicity for some PCB congeners is their ability to bind to and activate the aryl hydrocarbon receptor (AhR). nih.gov This binding initiates a cascade of events that can lead to a range of toxic responses, including immunotoxicity, reproductive and developmental effects, and cancer promotion. The binding affinity of a PCB congener for the AhR is highly dependent on its structure.

PCBs that can adopt a planar or coplanar conformation, meaning their two phenyl rings can lie in the same plane, tend to have the highest binding affinity for the AhR. This planarity is favored in congeners with no or only one ortho-chlorine. This compound, with its four ortho-chlorines, is a non-planar molecule. Consequently, it is classified as a non-dioxin-like PCB and has a very low binding affinity for the AhR. nih.govcfs.gov.hk The free energies of binding of PCBs to the AhR are influenced by their lipophilicity, electron affinities, and entropies, with most PCBs likely interacting with the receptor in their nonplanar conformations. nih.gov

Table 2: Structural Features and AhR Binding Potential of Selected PCB Congeners

| PCB Congener | IUPAC No. | Ortho-Chlorines | Planarity | AhR Binding Affinity |

|---|---|---|---|---|

| 3,3',4,4'-Tetrachlorobiphenyl | 77 | 0 | Planar | High |

| 2,3,3',4,4'-Pentachlorobiphenyl | 105 | 1 | Partially Planar | Moderate |

| This compound | 170 | 4 | Non-planar | Very Low |

| 3,3',4,4',5,5'-Hexachlorobiphenyl | 169 | 0 | Planar | High |

Non-AhR Mediated Toxicological Pathways Specific to Heptachlorobiphenyls

Given its low AhR binding affinity, the toxicity of this compound is primarily mediated through non-AhR dependent pathways. nih.govepa.gov These mechanisms are diverse and are an active area of research.

One of the most well-documented non-AhR mediated effects of ortho-substituted PCBs is the disruption of thyroid hormone homeostasis. t3db.ca Certain PCB congeners, including those with multiple ortho-chlorines, can bind to transthyretin (TTR), a protein responsible for transporting thyroid hormones in the blood. This binding can displace the natural hormone, thyroxine (T4), from TTR, potentially leading to altered thyroid hormone levels and subsequent neurodevelopmental and metabolic effects. t3db.ca

Furthermore, non-dioxin-like PCBs have been implicated in developmental neurotoxicity through various other mechanisms. nih.gov These can include interference with intracellular signaling pathways, such as those involving calcium, and alterations in neurotransmitter systems. t3db.ca The accumulation of these persistent and bioaccumulative congeners in biological tissues means that even at low environmental concentrations, they can reach levels sufficient to exert these non-AhR mediated toxic effects. cfs.gov.hk

Emerging Research Directions and Future Perspectives on 2,2 ,3,3 ,4,4 ,5 Heptachlorobiphenyl

Integrated Multi-Omics Approaches in Ecotoxicology and Mechanistic Studies

Modern ecotoxicology is moving beyond traditional endpoints to explore the molecular mechanisms underlying the toxicity of compounds like 2,2',3,3',4,4',5-heptachlorobiphenyl. Integrated multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful lens to dissect the intricate cellular responses to exposure.

While studies specifically targeting this compound (PCB 170) using a full multi-omics approach are still emerging, research on other structurally similar polychlorinated biphenyls (PCBs) provides significant insights into the likely biological responses.

Transcriptomics: Exposure to PCBs can lead to widespread changes in gene expression. For instance, studies on other highly chlorinated PCBs have demonstrated alterations in the expression of genes involved in crucial biological processes. nih.govresearchgate.netescholarship.org Transcriptome analysis of human liver cells exposed to 2,3,3',4,4',5-hexachlorobiphenyl (B1222757) (PCB 156), a compound structurally similar to PCB 170, revealed significant changes in the expression of mRNAs and long non-coding RNAs associated with metabolic and inflammatory processes. nih.gov In zebrafish embryos exposed to PCB153, another hexachlorobiphenyl, there was an enrichment of genes related to circadian rhythm, FoxO signaling, and insulin (B600854) resistance pathways. researchgate.net It is plausible that exposure to this compound would trigger similar transcriptomic shifts, particularly affecting pathways related to xenobiotic metabolism, oxidative stress, and endocrine function.

Proteomics: Proteomic analyses provide a snapshot of the proteins present in a cell or tissue at a specific time, offering a functional view of cellular responses. Studies on PCB mixtures have shown significant alterations in the liver proteome of mice, impacting transcription factors that regulate liver protection, function, and fibrosis. nih.gov Research on the dioxin-like PCB 126 has also highlighted changes in the hepatic proteome, suggesting that environmental pollutants can exacerbate alcohol-associated liver disease. researchgate.net Future proteomic studies on this compound are expected to identify specific protein biomarkers of exposure and effect, shedding light on its mechanisms of toxicity.

Metabolomics: Metabolomics investigates the complete set of small-molecule metabolites within a biological system. This "omics" field is particularly valuable for understanding the functional impact of toxicant exposure. Following exposure to 4-chlorobiphenyl (B17849) (PCB3) in HepG2 cells, metabolomic analyses revealed altered tryptophan metabolism and impacts on amino acid metabolism, vitamin A metabolism, and bile acid biosynthesis. nih.gov While specific metabolomic data for this compound is limited, it is anticipated that exposure would disrupt key metabolic pathways, including lipid and energy metabolism, due to its lipophilic nature and potential to interfere with mitochondrial function. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov

Table 1: Potential Molecular Responses to this compound Exposure Inferred from Studies on Similar PCBs

| Omics Level | Anticipated Key Findings | Potential Biological Impact |

|---|---|---|

| Transcriptomics | Altered expression of genes in xenobiotic metabolism (e.g., cytochrome P450s), oxidative stress response, and endocrine signaling pathways. | Disruption of detoxification processes, increased cellular damage, and hormonal imbalances. |

| Proteomics | Changes in the abundance of proteins involved in liver function, lipid metabolism, and cellular stress responses. | Liver toxicity, steatohepatitis, and compromised cellular defense mechanisms. |

| Metabolomics | Perturbations in lipid profiles, amino acid metabolism, and energy production pathways. | Impaired energy metabolism, altered cell signaling, and accumulation of toxic metabolic byproducts. |

Refined Environmental Fate and Transport Models Incorporating Climate Change Variables

The long-range transport and environmental persistence of this compound are influenced by global climate patterns. ntnu.nonih.govntnu.nonih.gov Emerging research focuses on developing more sophisticated environmental fate and transport models that incorporate the dynamic effects of climate change.

Increasing global temperatures are expected to enhance the volatilization of PCBs from environmental reservoirs like soil and water, leading to increased atmospheric concentrations and facilitating their long-range transport to remote regions such as the Arctic. ntnu.nonih.govnih.gov Models predict that higher temperatures will drive both primary and secondary emissions of PCBs. nih.gov Changes in precipitation patterns and wind speeds will also alter the deposition and dispersion of these compounds. ntnu.no For highly chlorinated congeners like this compound, which are less volatile than their lower-chlorinated counterparts, rising temperatures could significantly increase their mobility in the environment. ntnu.no

Future models will need to integrate these complex climate variables to more accurately predict the global distribution and potential for bioaccumulation of this compound in a changing world. osti.govresearchgate.netnih.gov

Advanced Bioremediation and Chemical Remediation Strategies: Mechanistic Insights and Optimization

Cleaning up environments contaminated with this compound and other highly chlorinated PCBs remains a significant challenge. Current research is focused on developing more effective and sustainable remediation technologies, with a strong emphasis on understanding the underlying mechanisms to optimize their performance. researchgate.nettandfonline.comnih.govfrontiersin.orgnih.gov

Bioremediation: This approach utilizes microorganisms to break down PCBs. For highly chlorinated congeners, a two-step process is often required. Anaerobic microorganisms first dechlorinate the PCBs, making them more susceptible to subsequent aerobic degradation by other microbes. tandfonline.com Research is ongoing to identify and cultivate microbial consortia with enhanced capabilities for degrading a wide range of PCB congeners. researchgate.nettandfonline.com Optimization strategies include biostimulation, which involves adding nutrients or substrates to stimulate the activity of native microorganisms, and bioaugmentation, the introduction of specific PCB-degrading microbes to a contaminated site. nih.govfrontiersin.org

Table 2: Emerging Remediation Strategies for this compound

| Remediation Strategy | Mechanistic Principle | Key Research Focus |

|---|---|---|

| Anaerobic/Aerobic Bioremediation | Sequential dechlorination by anaerobic microbes followed by ring cleavage by aerobic microbes. | Isolation and engineering of microbial consortia with broad congener specificity. |

| Phytoremediation | Use of plants to take up, degrade, or contain PCBs from soil and water. | Identification of plant species with high uptake and degradation capacities for highly chlorinated PCBs. |

| Chemical Reduction/Oxidation | Use of chemical agents to break down the PCB molecule. | Development of more efficient and environmentally friendly chemical reagents. |

| Hybrid Approaches | Combination of chemical and biological methods. | Optimizing the synergy between chemical pre-treatment and subsequent bioremediation. |

Development of Novel Analytical Tools for Trace Analysis and Metabolite Profiling

Accurate assessment of the environmental levels and biological effects of this compound requires sensitive and specific analytical methods. Research in this area is focused on developing novel tools for the trace analysis of the parent compound and for the comprehensive profiling of its metabolites. researchgate.netnih.govcdc.goviarc.fr

Traditional methods for PCB analysis, such as gas chromatography coupled with mass spectrometry (GC-MS), are well-established. researchgate.netcdc.gov However, there is a continuous drive to improve detection limits and to develop high-throughput methods for analyzing a large number of samples. researchgate.netnih.gov The analysis of PCB metabolites, such as hydroxylated PCBs (OH-PCBs), presents additional challenges due to their lower concentrations and the need for derivatization in some analytical techniques. researchgate.netnih.gov